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6-Azaspiro[2.5]octan-4-one
Compound Name:

hydrochloride
CAS No.: 1408076-12-9
Cat. No.: B1459323

Get Quote

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures

that confer improved pharmacological properties is relentless. Among these, spirocyclic
scaffolds have emerged as privileged structures. Their inherent three-dimensionality and
conformational rigidity offer a significant advantage over flat, aromatic systems by enabling
more precise and selective interactions with biological targets. This often translates to
enhanced potency, reduced off-target effects, and improved metabolic stability. The 6-
azaspiro[2.5]octane framework, in particular, represents a versatile and valuable building block
in the synthesis of innovative therapeutics.

6-Azaspiro[2.5]octan-4-one hydrochloride is a key intermediate that embodies the strategic
advantages of this scaffold. Its structure features a spirocyclic core, which provides a rigid
framework for orienting substituents in three-dimensional space. The ketone group at the 4-
position introduces a point of electrophilic reactivity, allowing for a variety of chemical
modifications, while the secondary amine can be functionalized to explore structure-activity
relationships (SAR). The hydrochloride salt form enhances the compound's solubility in polar
solvents and improves its stability and handling characteristics, making it highly amenable to
laboratory use.
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Physicochemical Properties of 6-
Azaspiro[2.5]octan-4-one hydrochloride

A thorough understanding of the physicochemical properties of a chemical building block is
fundamental to its effective application in synthesis and drug discovery workflows. The table
below summarizes the key properties of 6-Azaspiro[2.5]octan-4-one hydrochloride.

Property Value Source
CAS Number 1408076-12-9 [1][2]
Molecular Formula C7H12CINO [2]
Molecular Weight 161.63 g/mol [1][2]
Appearance White crystalline solid [3]

- Soluble in polar solvents such
Solubility [3]
as water and alcohols

Sealed in a dry environment at
Storage ) [2]
2-8°C is recommended.

] Typically available at 297% or
Purity [2][4]
>98%

Applications in Medicinal Chemistry

The unique structural features of 6-azaspiro[2.5]octan-4-one hydrochloride make it a
valuable starting material for a range of therapeutic targets.

Central Nervous System (CNS) Drug Discovery

The development of drugs targeting the central nervous system is a significant challenge in
medicinal chemistry, often due to the need for compounds to cross the blood-brain barrier and
exhibit high receptor selectivity.[5][6][7][8] The rigid 6-azaspiro[2.5]octane scaffold has been
successfully employed in the development of potent and selective antagonists for the
muscarinic acetylcholine receptor subtype 4 (M4).[9] Derivatives of this scaffold have shown
excellent M4 potency and selectivity, with favorable properties such as high aqueous solubility
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and the ability to penetrate the CNS.[9] This makes 6-azaspiro[2.5]octan-4-one
hydrochloride a critical starting point for the synthesis of novel therapeutics for psychiatric and
neurodegenerative disorders.[5]

Diabetes and Metabolic Diseases

Recent research has highlighted the application of 6-azaspiro[2.5]octane derivatives as
agonists of the glucagon-like peptide-1 receptor (GLP-1R).[1] The GLP-1R is a key regulator of
glucose metabolism and insulin secretion, making it a prime target for the treatment of type 2
diabetes.[1] Compounds derived from this scaffold have been shown to enhance insulin
release, lower plasma glucose levels, and promote satiety, demonstrating their potential as
therapeutic agents for managing diabetes and associated metabolic conditions.[1]

Kinase Inhibition in Oncology

Kinase inhibitors are a cornerstone of modern cancer therapy.[10][11] The 6-
azaspiro[2.5]octane framework can serve as a precursor for the synthesis of novel kinase
inhibitors.[1] The ability to readily modify the scaffold at both the nitrogen and ketone positions
allows for the systematic exploration of the chemical space around a kinase's ATP-binding site,
facilitating the development of potent and selective inhibitors for various cancer targets.[10][11]

Versatile Intermediate for Library Synthesis

Beyond specific therapeutic areas, 6-azaspiro[2.5]octan-4-one hydrochloride is an ideal
building block for combinatorial chemistry and the generation of diverse compound libraries for
high-throughput screening. Its bifunctional nature (a secondary amine and a ketone) allows for
the introduction of a wide range of substituents, leading to the rapid creation of novel chemical
entities with diverse pharmacological profiles.

Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis and derivatization of
6-azaspiro[2.5]octan-4-one hydrochloride.

Protocol 1: General Synthesis of 6-Azaspiro[2.5]octan-4-
one hydrochloride
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This protocol outlines a common synthetic route starting from a dinitrile precursor.[1][3] The key
steps involve a chemoselective reduction followed by hydrolysis and salt formation.

6-Azaspiro[2.5]octan-4-one hydrochloride

emoselective Reduction
(1-cyanomethyl-cyclopropyl)-acetonitrile (e
1t

Click to download full resolution via product page
Caption: General synthetic workflow for 6-Azaspiro[2.5]octan-4-one hydrochloride.
Step-by-Step Methodology:

» Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, reflux condenser, and a nitrogen inlet, add (1-cyanomethyl-cyclopropyl)-acetonitrile
(1.0 eq) and dry toluene.[3]

» Addition of Reagents: Under a nitrogen atmosphere, add titanium(IV) isopropoxide (Ti(Oi-
Pr)a) (catalytic amount) to the stirred solution.[3] Following this, add polymethylhydrosiloxane
(PMHS) as the reducing agent.

o Chemoselective Reduction: Heat the reaction mixture to 60°C and stir for 24 hours.[3] The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the
starting material.

» Hydrolysis and Salt Formation: After cooling the reaction mixture to room temperature,
carefully add hydrochloric acid.[3] Stir the mixture for an additional 4 hours at room
temperature.

o Work-up and Isolation: The resulting precipitate is collected by filtration, washed with a
suitable solvent like diethyl ether or ethyl acetate to remove impurities, and then dried under
vacuum to yield 6-azaspiro[2.5]octan-4-one hydrochloride as a solid.[12]

Causality and Experimental Choices:
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e The use of a titanium catalyst and a silane-based reducing agent allows for the
chemoselective reduction of the nitriles to the corresponding amine without affecting other
functional groups that might be present.

o The final step of forming the hydrochloride salt not only purifies the compound but also
significantly improves its stability and solubility, which is crucial for subsequent applications
in aqueous media or for formulation studies.[1]

Protocol 2: Derivatization of the 6-Azaspiro[2.5]octan-4-
one Scaffold for Library Synthesis

This protocol provides a general framework for creating a library of diverse molecules from the
6-azaspiro[2.5]octan-4-one core, enabling the exploration of structure-activity relationships.

— 6-Azaspiro[2.5]octan-4-one _____—
A
R-group at N R-group at N Alcohol at C4 Amine at C4
N-Functionalization v v C4-Ketone Modification
Reductive Amination | Acylation Reduction Reductive Amination
(R-CHO, NaBH(OACc)3) (R-COCI, Base) (NaBH4) (R-NH2, NaBH(OACc)3)
T T
i = = a
| v y :
I |

b 2 Diverse Chemical Library g :

Click to download full resolution via product page
Caption: Strategy for derivatizing the 6-azaspiro[2.5]octan-4-one scaffold.
Step-by-Step Methodologies:

A. N-Functionalization (Example: Reductive Amination)
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e Reaction Setup: To a solution of 6-azaspiro[2.5]octan-4-one hydrochloride (1.0 eq) and an
aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-
dichloroethane (DCE), add a mild base like triethylamine (TEA) to neutralize the
hydrochloride.

e Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation
of the iminium ion intermediate.

e Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)s) (1.5
eq) portion-wise and continue stirring at room temperature overnight.

o Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium
bicarbonate. Extract the product with an organic solvent, dry the combined organic layers
over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude
product by column chromatography on silica gel.

B. C4-Ketone Modification (Example: Reduction to Alcohol)

¢ Protection of the Amine: If N-functionalization is not desired first, protect the secondary
amine of 6-azaspiro[2.5]octan-4-one with a suitable protecting group, such as a tert-
butyloxycarbonyl (Boc) group, using Boc-anhydride and a base.

e Reaction Setup: Dissolve the N-protected spirocycle (1.0 eq) in a protic solvent like methanol
or ethanol.

e Reduction: Cool the solution to 0°C in an ice bath and add sodium borohydride (NaBHa4) (1.5
eq) portion-wise.

e Reaction Monitoring and Work-up: Stir the reaction at 0°C and allow it to warm to room
temperature. Monitor the reaction by TLC. Once complete, quench the reaction by the slow
addition of water. Remove the solvent under reduced pressure and extract the product with
an organic solvent.

 Purification: Dry the organic layer, concentrate, and purify by column chromatography to
yield the corresponding alcohol. The protecting group can then be removed if desired.

Self-Validating System and Trustworthiness:
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Each protocol should be accompanied by rigorous analytical characterization of the products.
This includes:

e Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and *3C): To confirm the structure of
the synthesized compounds.

e Mass Spectrometry (MS): To verify the molecular weight of the products.

e High-Performance Liquid Chromatography (HPLC): To assess the purity of the final
compounds.

By systematically applying these derivatization strategies and thoroughly characterizing the
resulting compounds, researchers can efficiently build libraries of novel 6-azaspiro[2.5]octane
derivatives for biological screening and advance the development of new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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